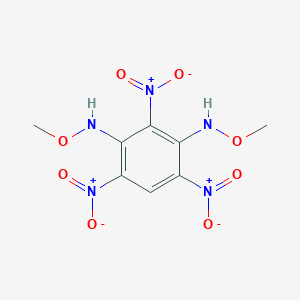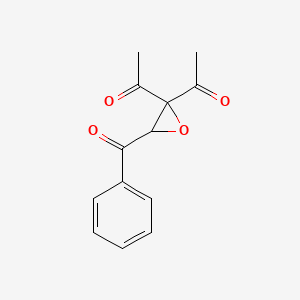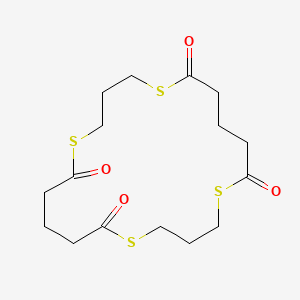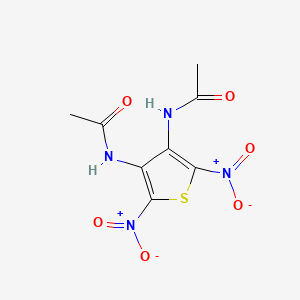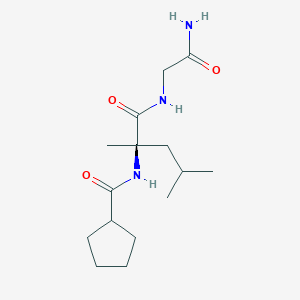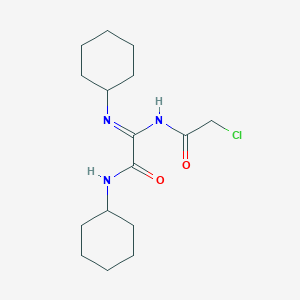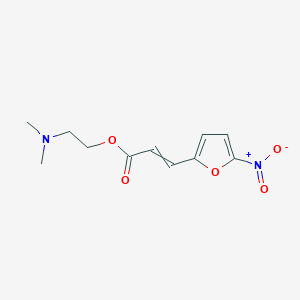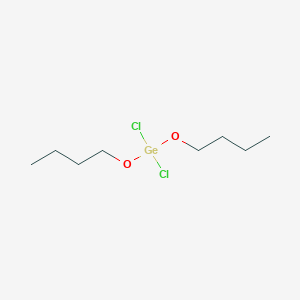
Dibutoxy(dichloro)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutoxy(dichloro)germane is an organogermanium compound with the molecular formula C8H18Cl2GeO2 This compound is characterized by the presence of two butoxy groups and two chlorine atoms attached to a germanium center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibutoxy(dichloro)germane can be synthesized through the reaction of germanium tetrachloride with butanol in the presence of a base. The reaction typically proceeds as follows:
GeCl4+2C4H9OH→Ge(O(C4H9)2Cl2+2HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium tetrachloride. The product is then purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
Dibutoxy(dichloro)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.
Substitution: The chlorine atoms in this compound can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and butyl chloride.
Reduction: Lower oxidation state germanium compounds and butanol.
Substitution: Substituted germanium compounds with various functional groups.
Aplicaciones Científicas De Investigación
Dibutoxy(dichloro)germane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds and materials with unique electronic properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of specialized coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which dibutoxy(dichloro)germane exerts its effects involves the interaction of the germanium center with various molecular targets. The butoxy and chlorine groups can participate in coordination and substitution reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include:
Coordination Chemistry: The germanium center can coordinate with ligands, forming stable complexes.
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, altering the compound’s properties and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Dichlorodibutoxysilane: Similar structure but with silicon instead of germanium.
Di-n-butylgermanium dichloride: Similar germanium compound with different substituents.
Dichloromethane: An organochlorine compound with different chemical properties.
Uniqueness
Dibutoxy(dichloro)germane is unique due to the presence of both butoxy and chlorine groups attached to a germanium center. This combination imparts distinct chemical properties, making it valuable for specific applications in materials science and organic synthesis.
Propiedades
Número CAS |
90222-05-2 |
|---|---|
Fórmula molecular |
C8H18Cl2GeO2 |
Peso molecular |
289.76 g/mol |
Nombre IUPAC |
dibutoxy(dichloro)germane |
InChI |
InChI=1S/C8H18Cl2GeO2/c1-3-5-7-12-11(9,10)13-8-6-4-2/h3-8H2,1-2H3 |
Clave InChI |
ZPUDBBBQKLVAAS-UHFFFAOYSA-N |
SMILES canónico |
CCCCO[Ge](OCCCC)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



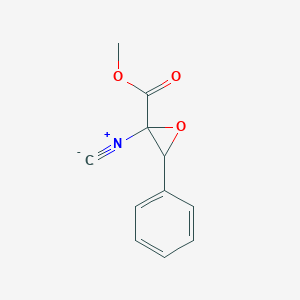
![1-Methylbenzo[a]acridine](/img/structure/B14383357.png)
